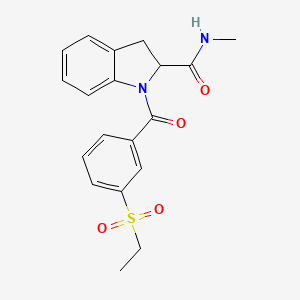
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide is a chemical compound that belongs to the class of indole-based molecules. It is a potent inhibitor of a specific enzyme called Glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and regenerative medicine.
Wirkmechanismus
The mechanism of action of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, protein synthesis, and cell cycle progression. GSK-3β is also involved in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting GSK-3β, this compound can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In animal models, it has been demonstrated to improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In cancer cells, it has been shown to induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway and activating the mitochondrial apoptotic pathway. In stem cells, it has been used to promote differentiation into specific cell types by activating specific signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide in lab experiments include its high potency and specificity for GSK-3β, its ability to modulate various cellular processes and pathways, and its potential therapeutic applications in various research fields. However, some limitations of using this compound include its high cost, its low solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Another direction is to optimize and modify the synthesis method to improve the yield, purity, and cost-effectiveness of the compound. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop more effective and targeted delivery methods for its use in clinical settings.
Synthesemethoden
The synthesis of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves several steps, including the condensation of N-methylanthranilic acid with 3-ethylsulfonylbenzoyl chloride, followed by cyclization with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 2,3-dihydroindole-2-carboxylic acid to yield the final product. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by inhibiting GSK-3β. In cancer biology, it has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and pancreatic cancer cells. In regenerative medicine, it has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Eigenschaften
IUPAC Name |
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-26(24,25)15-9-6-8-14(11-15)19(23)21-16-10-5-4-7-13(16)12-17(21)18(22)20-2/h4-11,17H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQUOPJUEPPRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)

![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)
![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
